molecular formula C7H11NS2 B8803770 2-[(thiophen-2-ylmethyl)sulfanyl]ethan-1-amine

2-[(thiophen-2-ylmethyl)sulfanyl]ethan-1-amine

Cat. No. B8803770
M. Wt: 173.3 g/mol
InChI Key: JXZZRROZGUTKFV-UHFFFAOYSA-N
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Patent
US04297439

Procedure details

The crude product from (a) was taken up under nitrogen in a solution of 128 g of potassium hydroxide (2.3 moles) in 150 ml of water. A solution of 88.2 g (0.76 mole) of 2-chloroethyl amine hydrochloride in 100 ml of water was then added dropwise with stirring at 323° K. After 3 hours on a steam bath, the reaction mixture was taken up with 200 ml of toluene, the toluene phase was washed with 200 ml of water, dried with sodium chloride, concentrated and fractionated in vacuo.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
128 g
Type
reactant
Reaction Step Three
Quantity
88.2 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][SH:7].[OH-].[K+].Cl.Cl[CH2:12][CH2:13][NH2:14].C1(C)C=CC=CC=1>O>[NH2:14][CH2:13][CH2:12][S:7][CH2:6][C:2]1[S:1][CH:5]=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)CS
Step Three
Name
Quantity
128 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
88.2 g
Type
reactant
Smiles
Cl.ClCCN
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring at 323° K
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the toluene phase was washed with 200 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium chloride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
NCCSCC=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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